molecular formula C10H10ClN3O2 B2717085 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride CAS No. 1622854-83-4

5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride

Cat. No. B2717085
M. Wt: 239.66
InChI Key: GTWFWLGJAVSBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its various properties and potential applications. This compound belongs to the class of triazole derivatives and has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride in lab experiments is its potential to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its specific effects on cellular processes.

Future Directions

There are several future directions for the study of 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may be beneficial to explore its potential use in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride can be synthesized using different methods. One of the methods involves the reaction of benzyl azide with ethyl acetoacetate in the presence of copper(I) iodide as a catalyst to form 5-benzyl-4H-1,2,4-triazole-3-carboxylic acid. The resulting compound is then treated with hydrochloric acid to obtain 5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride.

Scientific Research Applications

5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-benzyl-1H-1,2,4-triazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c14-10(15)9-11-8(12-13-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,14,15)(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWFWLGJAVSBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-4H-1,2,4-triazole-3-carboxylic acid hydrochloride

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